Computed Lipophilicity (XLogP3-AA) vs. Representative N-4HCS Analogs
The target compound has a computed XLogP3-AA of 0.1, which is significantly lower (more hydrophilic) than the typical range observed for N-4HCS compounds bearing aryl sulfonamide groups. For comparison, computed logP values for N-((4-hydroxychroman-4-yl)methyl)-benzenesulfonamide and N-((4-hydroxychroman-4-yl)methyl)-4-methylbenzenesulfonamide are estimated at ~1.5–2.0 using the same algorithm [1]. This reduction in lipophilicity arises from the introduction of the polar imidazole ring and is expected to enhance aqueous solubility while reducing non-specific protein binding [2].
| Evidence Dimension | Computed logP (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.1 |
| Comparator Or Baseline | N-((4-hydroxychroman-4-yl)methyl)-benzenesulfonamide: XLogP3-AA ~1.5; N-((4-hydroxychroman-4-yl)methyl)-4-methylbenzenesulfonamide: XLogP3-AA ~2.0 |
| Quantified Difference | Δ logP ≈ −1.4 to −1.9 (target compound is >10-fold more hydrophilic) |
| Conditions | In silico prediction using XLogP3 3.0 algorithm (PubChem). |
Why This Matters
For procurement decisions related to in vitro assay development, a lower logP reduces the risk of compound aggregation and non-specific binding, which are common causes of false positives in biochemical and cell-based screens.
- [1] PubChem. Computed Properties for N-((4-Hydroxychroman-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide (CID 71806400) and analog CID estimations via XLogP3 algorithm. Retrieved 2026-05-09. View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. doi:10.1517/17460441003605098. View Source
